molecular formula C13H12O2 B008680 1-(5-Benzyl-2-furyl)ethanone CAS No. 100396-88-1

1-(5-Benzyl-2-furyl)ethanone

Cat. No. B008680
M. Wt: 200.23 g/mol
InChI Key: BQKRHTUFOKREDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Benzyl-2-furyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as benzyl furan ketone and is commonly used as a building block in organic synthesis. In

Scientific Research Applications

1-(5-Benzyl-2-furyl)ethanone has been extensively studied for its potential applications in various fields of science. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of 1-(5-Benzyl-2-furyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

Studies have shown that 1-(5-Benzyl-2-furyl)ethanone has several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been shown to reduce oxidative stress and protect against cellular damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(5-Benzyl-2-furyl)ethanone in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different properties and applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of 1-(5-Benzyl-2-furyl)ethanone are vast, and there are many future directions for research in this area. Some of the possible future directions include the development of new drugs and therapies for cancer, inflammation, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science, such as materials science and nanotechnology.
In conclusion, 1-(5-Benzyl-2-furyl)ethanone is a compound that has shown great promise in scientific research due to its unique properties and potential applications. The synthesis method is efficient and reliable, and this compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science.

Synthesis Methods

The synthesis of 1-(5-Benzyl-2-furyl)ethanone involves the reaction of 5-benzylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl acetate to produce the desired compound. This method has been widely used in the synthesis of 1-(5-Benzyl-2-furyl)ethanone and has been proven to be efficient and reliable.

properties

CAS RN

100396-88-1

Product Name

1-(5-Benzyl-2-furyl)ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(5-benzylfuran-2-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

BQKRHTUFOKREDU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(O1)CC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(O1)CC2=CC=CC=C2

synonyms

1-(5-BENZYL-2-FURYL)ETHANONE

Origin of Product

United States

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